Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H12BrNO2·HCl. It is a brominated derivative of tetrahydroquinoline, which is a structural motif found in various natural and synthetic compounds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,2,3,4-tetrahydroquinoline as the starting material.
Bromination: The tetrahydroquinoline undergoes bromination at the 6-position to form 6-bromo-1,2,3,4-tetrahydroquinoline.
Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxylate group at the 8-position.
Methylation: Finally, the carboxylate group is methylated to produce methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using reactors and other equipment suitable for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to form bromate (BrO3-) or other oxidized species.
Reduction Products: The reduction of bromine can yield bromide (Br-) or other reduced species.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound without the bromine atom.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: A structural isomer with the carboxylate group at a different position.
Uniqueness: The presence of the bromine atom at the 6-position and the carboxylate group at the 8-position make this compound unique compared to its isomers and related compounds
Properties
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9;/h5-6,13H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQMENTFOGVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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